
6,7-Diacetoxy-4-chloro-quinazoline
Übersicht
Beschreibung
6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C12H9ClN2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in cancer research and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves the acetylation of 4-chloro-quinazoline derivatives. One common method includes the reaction of 4-chloro-quinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diacetoxy-4-chloro-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding dihydroxy compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: :
Biologische Aktivität
6,7-Diacetoxy-4-chloro-quinazoline (CAS No. 938185-04-7) is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C12H9ClN2O4
Molecular Weight : 280.66 g/mol
Structure : The compound features two acetoxy groups at positions 6 and 7 and a chlorine atom at position 4 of the quinazoline ring.
Anticancer Potential
This compound has been identified as a compound with significant anti-proliferative activity against various human cancer cell lines. Research indicates that quinazoline derivatives can inhibit colony formation and migration of cancer cells, suggesting a potential role in cancer therapy.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Kinases : Quinazoline derivatives have been reported to act as inhibitors of key signaling pathways involved in cancer progression, including EGFR and c-Met pathways.
Pharmacological Studies
A study evaluating the biological activity of various quinazoline derivatives highlighted the effectiveness of compounds structurally related to this compound against multiple tumor types. Notably, specific derivatives demonstrated IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .
Case Studies
- Study on Antitumor Activity : In a comparative analysis involving several quinazoline derivatives, compounds with similar structures to this compound exhibited potent antitumor effects across various cancer cell lines. For instance, a derivative showed an IC50 value of 0.030 ± 0.008 µM against c-Met kinase .
- Mechanistic Insights : Molecular docking studies revealed that quinazoline derivatives bind effectively to the ATP-binding site of kinases, which is crucial for their inhibitory activity .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, related quinazoline compounds have been shown to influence:
- Cell Signaling Pathways : Modulation of pathways involved in cell survival and proliferation.
- Gene Expression : Changes in gene expression profiles associated with tumor suppression.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, it is crucial for determining its therapeutic potential and safety profile.
Synthesis and Preparation
The synthesis typically involves acetylation reactions where 4-chloro-quinazoline is reacted with acetic anhydride under reflux conditions in the presence of a catalyst like pyridine. This method ensures complete acetylation at the hydroxyl groups located at positions 6 and 7 .
Synthetic Route Overview
Step | Reagents | Conditions |
---|---|---|
Acetylation | Acetic Anhydride + Pyridine | Reflux |
Purification | Recrystallization or Chromatography | Varies |
Wissenschaftliche Forschungsanwendungen
Overview
6,7-Diacetoxy-4-chloro-quinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention primarily for its anticancer properties and its role as an intermediate in the synthesis of various therapeutic agents.
Scientific Research Applications
1. Anticancer Activity
Studies have revealed that this compound exhibits significant anti-proliferative effects against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This compound has shown potency against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .
2. Inhibition of Kinases
Quinazoline derivatives, including this compound, have been studied for their ability to inhibit tyrosine kinases involved in cancer progression. Specifically, it has been noted for its interaction with the c-Met signaling pathway, which plays a crucial role in tumor growth and metastasis. Compounds similar to this compound have demonstrated inhibitory activity against c-Met with low IC50 values, highlighting their potential as targeted therapies in oncology .
3. Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of other pharmacologically active quinazoline derivatives. For instance, it is utilized in the preparation of Erlotinib, a well-known drug used in the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) pathway . The synthesis routes often involve modifications that enhance the biological activity of the resulting compounds.
Case Studies
Eigenschaften
IUPAC Name |
(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFINQJTXMSFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650613 | |
Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938185-04-7 | |
Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.